molecular formula C13H19NO4 B2989139 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid CAS No. 1823259-06-8

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid

Cat. No. B2989139
CAS RN: 1823259-06-8
M. Wt: 253.298
InChI Key: IAUQBQSYFPWKDG-UHFFFAOYSA-N
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Description

“3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid” is a chemical compound with the molecular formula C13H19NO4 . It has a molecular weight of 253.30 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-5,8-9H2,1-3H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.30 and a molecular formula of C13H19NO4 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .

Scientific Research Applications

Chiral Separation in Drug Synthesis

This compound can be used in the chiral separation process during the synthesis of drugs like Velpatasvir, an anti-HCV medication. The process eliminates the need for salinization and dissociation processes and reduces the use of several organic solvents .

Thermodynamic Analysis

Studies have been conducted to analyze the formation of N-tert-Butoxy-Carboynl Anhydride using molecular dynamics simulations. This involves calculating changes in enthalpy, entropy, and Gibbs free energy over a temperature range .

Synthesis of Biologically Active Compounds

The tert-butoxycarbonyl group is significant in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi. It serves as a scaffold in the synthesis of indoles with enyne or diene substituents .

Organic Synthesis Using Ionic Liquids

Amino acid ionic liquids (AAILs) derived from tert-butyloxycarbonyl-protected amino acids are used in organic synthesis. These room-temperature ionic liquids have multiple reactive groups and are derived from commercially available compounds .

Polymerization Processes

The compound is involved in controlled ring-opening polymerization processes. For example, it can produce well-defined poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with controlled molecular weight and narrow molecular weight distribution .

Creation of Polymeric Mimics

After polymerization, the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled under mild acidic conditions to yield poly(N-(2-carboxyethyl) glycine), which is a structural mimic of poly(glutamic acid) .

Future Directions

The future directions for this compound are not specified in the search results. Its future use would likely depend on the results of ongoing research .

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-5,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUQBQSYFPWKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid

CAS RN

1823259-06-8
Record name 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid
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